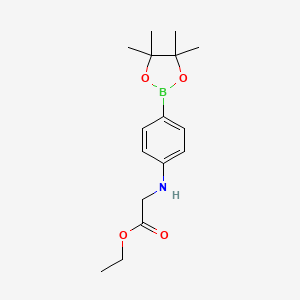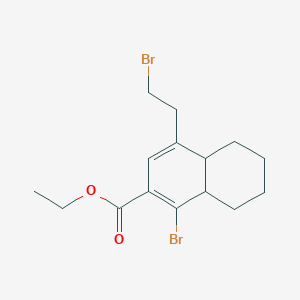
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of brominated naphthalene derivatives. This compound is characterized by the presence of two bromine atoms and an ethyl ester group attached to a hexahydronaphthalene ring system. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate typically involves the bromination of a suitable naphthalene precursor followed by esterification. One common method involves the bromination of 1,4-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting dibromo compound is then subjected to esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce the environmental impact.
化学反応の分析
Types of Reactions
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate can be compared with other brominated naphthalene derivatives such as:
1-Bromo-4-ethylbenzene: Similar in structure but lacks the ester group and additional bromine atom.
2-Bromoethylbenzene: Contains a single bromine atom and an ethyl group but lacks the hexahydronaphthalene ring system.
Bromoethane: A simpler brominated compound with only one bromine atom and an ethyl group.
The uniqueness of this compound lies in its combination of bromine atoms, ester group, and hexahydronaphthalene ring system, which imparts distinct chemical and biological properties .
特性
分子式 |
C15H20Br2O2 |
|---|---|
分子量 |
392.13 g/mol |
IUPAC名 |
ethyl 1-bromo-4-(2-bromoethyl)-4a,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Br2O2/c1-2-19-15(18)13-9-10(7-8-16)11-5-3-4-6-12(11)14(13)17/h9,11-12H,2-8H2,1H3 |
InChIキー |
RQSMBFDUBKVBSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2CCCCC2C(=C1)CCBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)


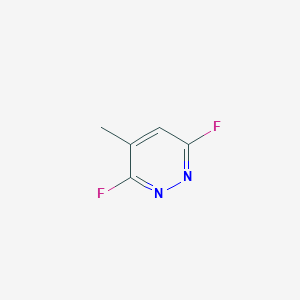
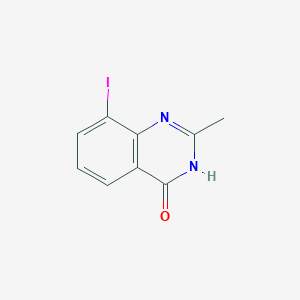
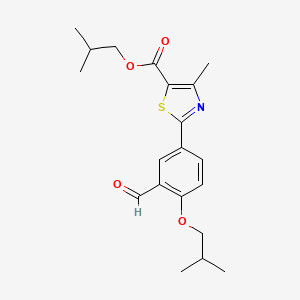

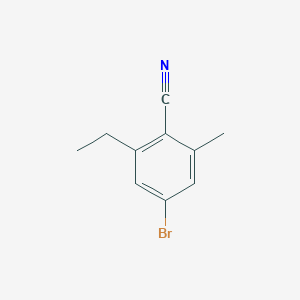
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

